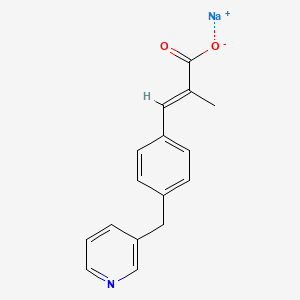

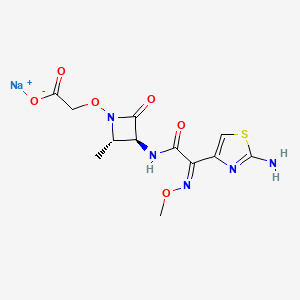

Oximonam sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oximonam sodium is a monobactam antibiotic known for its efficacy against various Gram-negative bacteria, particularly those in the Enterobacteriaceae family and Haemophilus influenzae . It is not effective against staphylococci and Pseudomonas aeruginosa . This compound is part of the beta-lactam class of antibiotics, which work by inhibiting cell wall biosynthesis in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oximonam sodium can be synthesized through the reaction of hydroxylamine hydrochloride with a carbonyl compound in the presence of glycine as a catalyst. This reaction is typically carried out in dimethylformamide (DMF) at room temperature . The process involves mild, non-hydroxylic conditions, which are advantageous for high yields and simple workup .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Oximonam sodium undergoes several types of chemical reactions, including:

Oxidation: Conversion to oximes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Conversion to amines using hydrogen or other reducing agents.

Substitution: Formation of nitrones and oximes from N-alkylhydroxylamines and aqueous hydroxylamine.

Common Reagents and Conditions:

Oxidation: m-CPBA in ethyl acetate at room temperature.

Reduction: Hydrogen gas or other reducing agents under mild conditions.

Substitution: Aqueous hydroxylamine with monosubstituted allenes.

Major Products:

Oxidation: Oximes

Reduction: Amines

Substitution: Nitrones and oximes

Scientific Research Applications

Oximonam sodium has a wide range of applications in scientific research, including:

Mechanism of Action

Oximonam sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime used for similar purposes as pralidoxime.

HI-6: An oxime with a broad spectrum of activity against nerve agents.

Trimedoxime: Used in the treatment of organophosphate poisoning.

Methoxime: Another oxime with applications in medicinal chemistry.

Uniqueness: Oximonam sodium is unique among these compounds due to its specific antibacterial activity against Gram-negative bacteria and its classification as a monobactam antibiotic . Unlike other oximes, which are primarily used as antidotes for poisoning, this compound is specifically designed for antibacterial purposes .

Properties

CAS No. |

90849-08-4 |

|---|---|

Molecular Formula |

C12H14N5NaO6S |

Molecular Weight |

379.33 g/mol |

IUPAC Name |

sodium;2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetate |

InChI |

InChI=1S/C12H15N5O6S.Na/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6;/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19);/q;+1/p-1/b16-9-;/t5-,8-;/m0./s1 |

InChI Key |

IEJDXDFBVQORAZ-CTRAYMKSSA-M |

SMILES |

CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1OCC(=O)[O-])NC(=O)/C(=N\OC)/C2=CSC(=N2)N.[Na+] |

Canonical SMILES |

CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |

Synonyms |

oximonam SQ 82291 SQ-82291 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)

![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)

![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)

![Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)

![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)